2-Methoxy-6-methylbenzonitrile
Overview
Description
2-Methoxy-6-methylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-6-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-bromo-1-methoxy-3-methylbenzene with copper(I) cyanide (CuCN) in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction mixture is typically refluxed at 150°C overnight to yield the desired product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.
Major Products
Oxidation: 2-Methoxy-6-methylbenzoic acid or 2-Methoxy-6-methylbenzaldehyde.
Reduction: 2-Methoxy-6-methylbenzylamine.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
2-Methoxy-6-methylbenzonitrile is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and nitrile groups play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzonitrile: Lacks the methyl group, making it less hydrophobic.
2-Methylbenzonitrile: Lacks the methoxy group, affecting its reactivity and solubility.
3-Methoxy-4-methylbenzonitrile: Has different substitution patterns, leading to varied chemical properties.
Uniqueness
2-Methoxy-6-methylbenzonitrile is unique due to the specific positioning of its methoxy and methyl groups, which influence its chemical behavior and applications. The combination of these functional groups provides a balance of hydrophobicity and reactivity, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2-methoxy-6-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZIUEZLZGDVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343518 | |
Record name | 2-Methoxy-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-44-0 | |
Record name | 2-Methoxy-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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